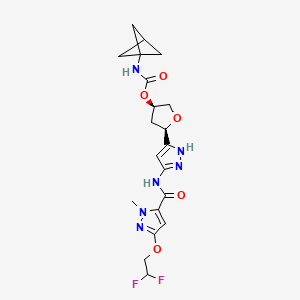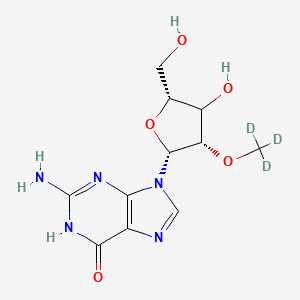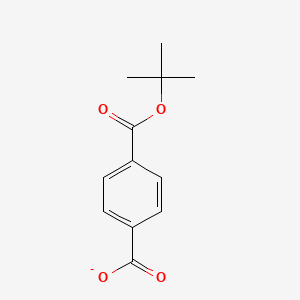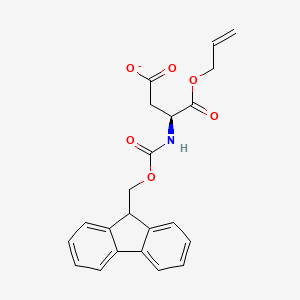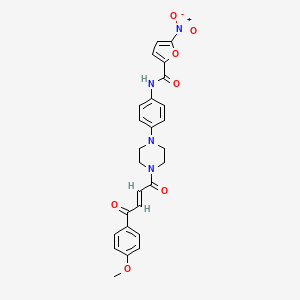
STING Degrader-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of STING Degrader-1 involves multiple steps, including the formation of a linker that connects a ligand for STING and a ligand for an E3 ubiquitin ligase. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy .
化学反应分析
Types of Reactions: STING Degrader-1 primarily undergoes reactions typical of organic compounds, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, impacting the molecule’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, potentially enhancing the molecule’s binding affinity or specificity
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure optimal reaction rates and yields .
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may produce ketones or aldehydes, while substitution reactions may yield new derivatives with enhanced properties .
科学研究应用
STING Degrader-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and the role of STING in cellular processes.
Biology: Helps in understanding the mechanisms of innate immune response and the regulation of interferon signaling.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and certain cancers.
Industry: Potential use in the development of new therapeutic agents and as a model compound for designing other PROTACs
作用机制
STING Degrader-1 exerts its effects by binding to both the STING protein and an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of STING, marking it for degradation by the proteasome. The degradation of STING leads to the suppression of the type I interferon response, which is beneficial in conditions where this pathway is aberrantly activated .
相似化合物的比较
C-170: A small-molecule STING inhibitor used as a basis for designing other STING degraders.
SP23: The most potent STING degrader among a series of compounds designed for this purpose.
Uniqueness: STING Degrader-1 is unique due to its high potency and specificity for STING, as well as its ability to form a stable ternary complex with the target protein and E3 ligase. This makes it a valuable tool for both research and potential therapeutic applications .
属性
分子式 |
C26H24N4O7 |
|---|---|
分子量 |
504.5 g/mol |
IUPAC 名称 |
N-[4-[4-[(E)-4-(4-methoxyphenyl)-4-oxobut-2-enoyl]piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C26H24N4O7/c1-36-21-8-2-18(3-9-21)22(31)10-12-24(32)29-16-14-28(15-17-29)20-6-4-19(5-7-20)27-26(33)23-11-13-25(37-23)30(34)35/h2-13H,14-17H2,1H3,(H,27,33)/b12-10+ |
InChI 键 |
GGBQOZFIUFEERN-ZRDIBKRKSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)C=CC(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


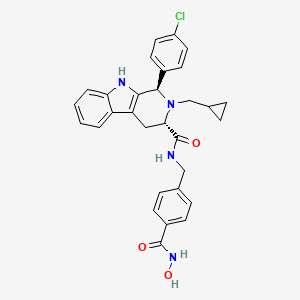
![N-(4,5-difluorocyclohexa-1,5-dien-1-yl)-3-[6-[4-(3-methoxyphenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B12365533.png)
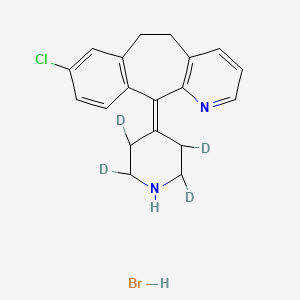
![N-[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]-4-methyl-7-piperazin-1-ylpyrido[3,4-d]pyridazin-1-amine](/img/structure/B12365546.png)
![Sodium;4-[4-[[2-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B12365547.png)
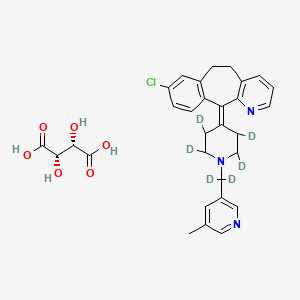
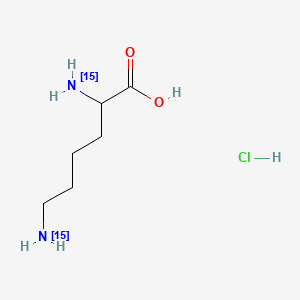

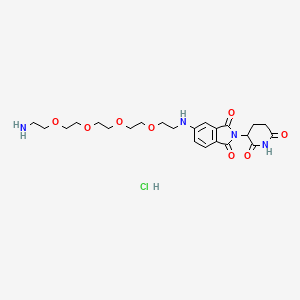
![trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12365582.png)
